2-amino-N-(3-chlorophenyl)acetamide hydrochloride 2-amino-N-(3-chlorophenyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 54643-68-4
VCID: VC13399814
InChI: InChI=1S/C8H9ClN2O.ClH/c9-6-2-1-3-7(4-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H
SMILES: C1=CC(=CC(=C1)Cl)NC(=O)CN.Cl
Molecular Formula: C8H10Cl2N2O
Molecular Weight: 221.08 g/mol

2-amino-N-(3-chlorophenyl)acetamide hydrochloride

CAS No.: 54643-68-4

Cat. No.: VC13399814

Molecular Formula: C8H10Cl2N2O

Molecular Weight: 221.08 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(3-chlorophenyl)acetamide hydrochloride - 54643-68-4

Specification

CAS No. 54643-68-4
Molecular Formula C8H10Cl2N2O
Molecular Weight 221.08 g/mol
IUPAC Name 2-amino-N-(3-chlorophenyl)acetamide;hydrochloride
Standard InChI InChI=1S/C8H9ClN2O.ClH/c9-6-2-1-3-7(4-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H
Standard InChI Key PPABMBFHNRAADG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC(=O)CN.Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)NC(=O)CN.Cl

Introduction

2-Amino-N-(3-chlorophenyl)acetamide hydrochloride is a chemical compound that combines an acetamide functional group with a chlorinated phenyl ring and an amino group. This compound is of interest in various fields due to its potential biological activity and chemical reactivity. The hydrochloride form enhances its solubility and stability, making it more suitable for research and applications.

Synthesis and Preparation

The synthesis of 2-amino-N-(3-chlorophenyl)acetamide hydrochloride typically involves several steps, starting from appropriate precursors such as 3-chloroaniline and chloroacetyl chloride. The reaction involves the formation of an amide bond followed by the introduction of an amino group. The hydrochloride salt is often formed by treating the base with hydrochloric acid to enhance stability and solubility.

Biological Activity and Applications

While specific data on the biological activity of 2-amino-N-(3-chlorophenyl)acetamide hydrochloride is limited, compounds with similar structures have shown potential in pharmaceutical applications. The presence of both an amino group and a chlorophenyl moiety suggests that this compound could interact with biological macromolecules, potentially inhibiting enzyme activity or altering cellular pathways.

CompoundStructural FeaturesBiological Activity
N-(3-Amino-2-chlorophenyl)acetamideSimilar acetamide backbone with a different chlorination patternExhibits antimicrobial and anticancer properties
2-(3-Chlorophenyl)acetamideLacks an amino group but retains a chlorophenyl moietyPotential for bioactivity due to chlorinated aromatic ring

Research Findings and Future Directions

Research on 2-amino-N-(3-chlorophenyl)acetamide hydrochloride is ongoing, with a focus on understanding its physicochemical properties and potential biological interactions. In silico modeling and in vitro studies are recommended to explore its interactions with enzymes or receptors, which could pave the way for applications in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator